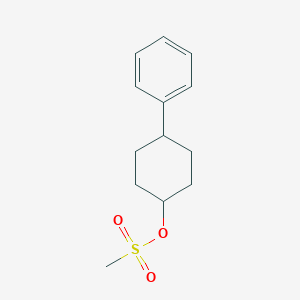

4-Phenylcyclohexyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₁₄H₁₈O₃S. It falls under the category of organic sulfonates. The compound consists of a cyclohexane ring with a phenyl group attached and a methanesulfonate (CH₃SO₃) functional group. Its systematic name is (1R,4R)-4-phenylcyclohexyl methanesulfonate .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a phenyl group attached to one of the carbon atoms. The methanesulfonate group is connected to another carbon atom within the cyclohexane ring. The stereochemistry of the compound is (1R,4R), indicating the configuration of the chiral centers .

Physical and Chemical Properties Analysis

科学的研究の応用

Analytical Applications in Lipid Peroxidation Assays

4-Phenylcyclohexyl methanesulfonate, through its derivatives, plays a crucial role in analytical chemistry, particularly in lipid peroxidation assays. Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonic acid, yielding a chromophore for measuring malondialdehyde (MDA) and 4-hydroxyalkenals. This assay is significant for determining specific lipid peroxidation markers in biological samples, contributing to a better understanding of oxidative stress and related diseases (Gérard-Monnier et al., 1998).

Microbial Metabolism Research

Methanesulfonic acid, a key component related to this compound, is vital in studying microbial metabolism. Kelly and Murrell (1999) highlighted its role as a sulfur source for aerobic bacteria and as a carbon and energy substrate for specialized methylotrophs. This research aids in understanding biogeochemical cycling and environmental microbiology (Kelly & Murrell, 1999).

Role in Organic Synthesis

In organic synthesis, methanesulfonic acid derivatives are used for various reactions. Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating their importance in chemical synthesis and pharmaceutical manufacturing (Chan, Cox, & Sinclair, 2008). Similarly, Wang Shi-zhi (2011) discussed the use of cerium(IV) methanesulfonate in synthesizing aromatic aldehydes or ketones, highlighting its efficacy as an oxidizing agent in organic synthesis (Wang Shi-zhi, 2011).

Environmental and Electrochemical Applications

Methanesulfonic acid, a closely related chemical, has environmental benefits due to its chemical and physical properties. Gernon et al. (1999) reviewed its use as an environmentally friendly electrolyte in electrochemical processes, emphasizing its role in green chemistry (Gernon et al., 1999).

特性

IUPAC Name |

(4-phenylcyclohexyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQZZOGJPBGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)